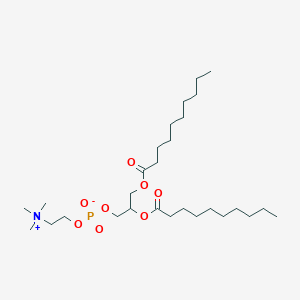
2,3-Di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate, also known as DPPC-TMAE, is a phospholipid molecule that has been extensively studied for its applications in scientific research. This molecule is commonly used as a model membrane for studying the behavior of lipids in biological systems.
Scientific Research Applications
Liquid Crystalline Behavior and Solubility
2,3-Di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been utilized in the synthesis and characterization of polymers exhibiting liquid crystalline behavior. Research conducted by Furukawa et al. (1986) described the preparation and polymerization of a related compound, leading to a polymer that exhibits liquid crystalline behavior from room temperature up to approximately 280°C. This polymer was also found to be soluble in methanol and hot ethanol (Furukawa, Nakaya, & Imoto, 1986).
Biomembrane Adhesion
The compound has potential applications in the field of biomaterials, particularly in creating universal biomembrane adhesives. Yu et al. (2014) reported the synthesis of a new monomer, which when polymerized, formed a poly(choline phosphate) that exhibits lower critical solution temperature and can rapidly bind to any mammalian cell membrane. This property is significant for in vitro cell manipulation and tissue engineering applications (Yu, Yang, Horte, Kizhakkedathu, & Brooks, 2014).
Anticorrosion Properties
Another application of derivatives of this compound is in anticorrosion coatings. Phan et al. (2015) studied hybrid sol–gel coatings prepared from compounds similar to 2,3-Di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate. The study focused on understanding the influence of phosphate content on the structure and anticorrosion properties of these coatings (Phan, Bentiss, & Jama, 2015).
Hemocompatibility Enhancement
The compound has been studied for its potential to enhance hemocompatibility when grafted onto surfaces. Tomita et al. (1999) reported the successful grafting of a related compound onto a segmented polyurethane film surface, leading to improved hemocompatibility. This research has implications for biomedical applications, particularly in improving the compatibility of medical devices with blood (Tomita, Li, & Nakaya, 1999).
properties
CAS RN |
13699-47-3 |
|---|---|
Product Name |
2,3-Di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
Molecular Formula |
C28H56NO8P |
Molecular Weight |
565.7 g/mol |
IUPAC Name |
2,3-di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H56NO8P/c1-6-8-10-12-14-16-18-20-27(30)34-24-26(25-36-38(32,33)35-23-22-29(3,4)5)37-28(31)21-19-17-15-13-11-9-7-2/h26H,6-25H2,1-5H3 |
InChI Key |
MLKLDGSYMHFAOC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC |
synonyms |
1,2-dicapryl-sn-3-glycerophosphocholine 1,2-dicapryl-sn-glycero-3-phosphocholine 1,2-didecanoylphosphatidylcholine 1,2-didecanoylphosphatidylcholine, (L)-isomer dicaprylphosphatidylcholine didecanoyl-L-alpha-phosphatidylcholine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



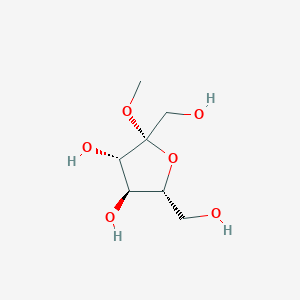
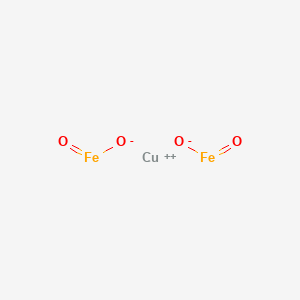
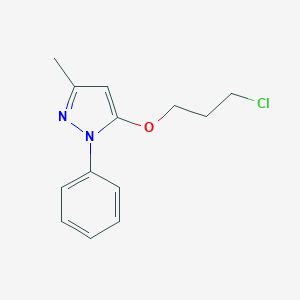
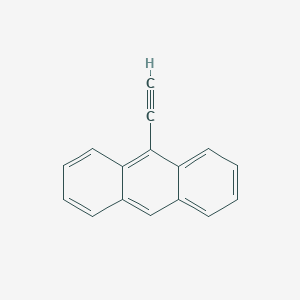


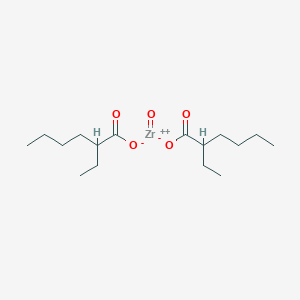

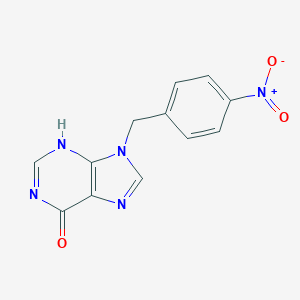
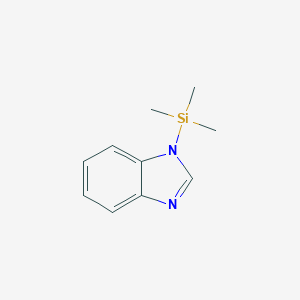

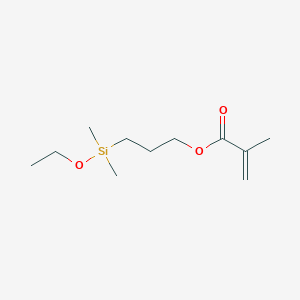
![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)
